molecular formula C7H7ClOS B2480612 1-(3-Chlorothiophen-2-yl)propan-1-one CAS No. 1531658-69-1

1-(3-Chlorothiophen-2-yl)propan-1-one

Cat. No.: B2480612
CAS No.: 1531658-69-1
M. Wt: 174.64
InChI Key: XMICKSYLNWDKFF-UHFFFAOYSA-N
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Description

Significance of Thiophene-Containing Structures in Contemporary Organic Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic compound with the molecular formula C₄H₄S. numberanalytics.combritannica.com First discovered in 1883 as a contaminant in benzene (B151609) derived from coal tar, it is now recognized as a crucial building block in modern organic synthesis. numberanalytics.combritannica.com Thiophene is considered an aromatic compound because one of the lone pairs of electrons on the sulfur atom is delocalized into the π-electron system of the ring, creating a stable, planar structure. wikipedia.orgnih.gov

The significance of thiophene and its derivatives in contemporary chemistry stems from their wide-ranging applications:

Pharmaceuticals: The thiophene nucleus is a key structural motif in numerous biologically active compounds and pharmaceuticals. numberanalytics.comnih.gov Its presence can enhance therapeutic efficacy. A common strategy in drug design involves replacing a benzene ring with a thiophene ring, which can maintain or improve biological activity, a concept seen in drugs like the NSAID lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.org Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. nih.gov

Materials Science: Thiophene-based polymers, such as polythiophenes, are integral to the development of organic electronics. numberanalytics.comnumberanalytics.com Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaics. numberanalytics.comnih.gov

Agrochemicals: Thiophene derivatives are also utilized as building blocks in the synthesis of various agrochemicals. wikipedia.org

The reactivity of thiophene is similar to that of benzene, readily undergoing electrophilic substitution reactions. wikipedia.org However, the sulfur atom makes the ring more electron-rich than benzene, leading to a higher reactivity in many cases. numberanalytics.comnih.gov

Foundational Principles of Ketone Reactivity in Synthetic Transformations

Ketones are organic compounds characterized by the presence of a carbonyl group (a carbon-oxygen double bond, C=O) where the carbonyl carbon is bonded to two other carbon atoms. This functional group is central to the reactivity of ketones and makes them important intermediates in organic synthesis. msu.edu

The core principles of ketone reactivity are governed by the electronic structure of the carbonyl group:

Polarity and Electrophilicity: The oxygen atom in the carbonyl group is more electronegative than the carbon atom. This difference in electronegativity leads to a significant polarization of the C=O double bond, with the oxygen atom bearing a partial negative charge (δ-) and the carbon atom bearing a partial positive charge (δ+). youtube.com This polarization makes the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Addition: The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon. youtube.commasterorganicchemistry.com This reaction proceeds via a two-step mechanism: first, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negatively charged oxygen atom (an alkoxide). Second, this intermediate is protonated, typically in a subsequent workup step with acid, to yield a neutral product. masterorganicchemistry.com

Common Reactions: Key synthetic transformations involving ketones include:

Reduction: Ketones are readily reduced to secondary alcohols using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

Reactions with Organometallics: Grignard reagents and organolithium compounds add to ketones to form tertiary alcohols. youtube.com

Cyanohydrin Formation: The addition of cyanide ion (CN⁻) to a ketone results in the formation of a cyanohydrin. masterorganicchemistry.comlibretexts.org

Imine and Enamine Formation: Ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. msu.edulibretexts.org

Compared to aldehydes, ketones are generally less reactive towards nucleophiles. This is due to two main factors: steric hindrance from the two alkyl/aryl groups attached to the carbonyl carbon, and the electron-donating nature of these groups, which reduces the partial positive charge on the carbonyl carbon. libretexts.orgkhanacademy.org

Overview of Halogenated Thiophene Derivatives and Their Synthetic Relevance

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the thiophene ring creates a class of compounds known as halogenated thiophenes. These derivatives are of significant interest in organic synthesis due to the unique properties conferred by the halogen substituent. nih.gov

The synthetic relevance of halogenated thiophenes is multifaceted:

Altered Properties: Halogenation can profoundly alter the structural, biological, and pharmacological properties of thiophene-containing molecules. This modification is a common strategy in medicinal chemistry to fine-tune the activity of drug candidates. nih.gov

Synthetic Handles: A halogen atom on the thiophene ring serves as a versatile "handle" for further chemical transformations. It is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the construction of more complex molecular architectures.

Directing Group: The position of the halogen can influence the regioselectivity of subsequent reactions on the thiophene ring.

Synthesis Methods: Halogenated thiophenes are typically synthesized via electrophilic halogenation, where the thiophene ring attacks an electrophilic halogen source. nih.gov For instance, bromination can be achieved using bromine in acetic acid, while chlorination and iodination can also be performed, sometimes yielding mixtures of products. youtube.com More recently, environmentally benign methods using sodium halides as the halogen source have been developed. nih.gov

The interplay between the halogen atom and the thiophene ring's electronic system is crucial. While halogens are deactivating due to their inductive electron-withdrawing effect, they are ortho-, para-directing in electrophilic aromatic substitution, a principle that also applies to the thiophene system. The ability to selectively introduce and then manipulate halogen substituents makes halogenated thiophenes key intermediates in the synthesis of a wide array of functional materials and pharmaceuticals. researchgate.net

Properties

IUPAC Name

1-(3-chlorothiophen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-6(9)7-5(8)3-4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMICKSYLNWDKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chlorothiophen 2 Yl Propan 1 One and Its Precursors

Strategies for the Direct Chemical Synthesis of the 1-(3-Chlorothiophen-2-yl)propan-1-one Scaffold

The most direct and widely employed method for the synthesis of 1-(3-chlorothiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of 3-chlorothiophene (B103000). This electrophilic aromatic substitution reaction involves the reaction of 3-chlorothiophene with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. organic-chemistry.orgmasterorganicchemistry.comnumberanalytics.comlibretexts.org The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene (B33073) ring. The acylation of 3-chlorothiophene occurs with high regioselectivity at the C2 position, which is activated by the sulfur atom and less sterically hindered compared to the C5 position.

A typical reaction protocol involves the slow addition of propanoyl chloride to a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent, such as dichloromethane (B109758) or carbon disulfide, at a reduced temperature. 3-Chlorothiophene is then added, and the reaction mixture is gradually warmed to room temperature or gently heated to drive the reaction to completion. The reaction is subsequently quenched by pouring it onto ice and acid, followed by extraction and purification of the desired product.

Table 1: Exemplary Conditions for Friedel-Crafts Acylation of 3-Chlorothiophene

Acylating AgentCatalystSolventTemperatureYield (%)
Propanoyl chlorideAlCl₃Dichloromethane0 °C to rtHigh
Propionic anhydrideAlCl₃Carbon disulfideRefluxGood
Propanoyl chlorideSnCl₄NitrobenzenertModerate

Approaches to the Construction of the 3-Chlorothiophene Ring System

The synthesis of the precursor, 3-chlorothiophene, can be achieved through various routes, including the cyclization of non-heterocyclic precursors and the regioselective functionalization of a pre-existing thiophene ring.

Cyclization Reactions from Non-Heterocyclic Precursors

The construction of the thiophene ring from acyclic starting materials offers a powerful strategy for introducing desired substitution patterns. One notable method is the Fiesselmann thiophene synthesis, which involves the condensation of a β-keto ester with a thioglycolic acid derivative in the presence of a base. While this method is versatile for various substituted thiophenes, its direct application for 3-chlorothiophene is less common.

More relevant to the synthesis of substituted thiophenes are multicomponent reactions like the Gewald reaction, which condenses a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. bohrium.com Subsequent modifications can then be performed to arrive at the desired 3-chlorothiophene structure.

Another approach involves the cyclization of functionalized alkynes. For instance, the reaction of S-containing alkyne substrates can lead to the formation of the thiophene ring under metal-catalyzed or base-promoted conditions. mdpi.com These methods allow for a high degree of control over the substitution pattern of the resulting thiophene.

Regioselective Functionalization of Pre-Constructed Thiophene Nuclei

A more common approach to 3-chlorothiophene is the regioselective chlorination of an existing thiophene ring. Direct chlorination of thiophene with chlorine gas tends to be unselective and can lead to a mixture of chlorinated products and addition reactions. Therefore, milder and more selective chlorinating agents are often employed.

One effective method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. The regioselectivity of this reaction can be influenced by the presence of directing groups on the thiophene ring. For instance, lithiation of thiophene at the 2-position followed by quenching with a chlorine source can provide a route to 2-chlorothiophene. To achieve 3-chlorination, one might start with a 3-lithiated thiophene intermediate, which can be generated from 3-bromothiophene (B43185) via lithium-halogen exchange.

A notable method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate, which may have applications for thiophene itself under specific conditions. nih.gov The regioselectivity is a key challenge in the direct functionalization of the thiophene ring, and often requires multi-step strategies involving blocking groups or specific directing groups to achieve the desired 3-chloro substitution pattern. acs.orgnih.govacs.org

Table 2: Reagents for Regioselective Chlorination of Thiophene Derivatives

ReagentPosition of ChlorinationComments
N-Chlorosuccinimide (NCS)C2 or C5 (unsubstituted thiophene)Can be directed to other positions with appropriate substituents.
Sulfuryl chloride (SO₂Cl₂)C2 and C5 (unsubstituted thiophene)Often leads to dichlorination.
Chlorine (Cl₂)Mixture of productsCan lead to over-chlorination and addition products.
Sodium Hypochlorite (NaOCl)C3 (on C2-substituted benzothiophenes)Potential for regioselective chlorination. nih.gov

Methodologies for the Introduction of the Propan-1-one Moiety

As mentioned in the direct synthesis section, the most prevalent method for introducing the propan-1-one group onto the 3-chlorothiophene ring is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.comnumberanalytics.comlibretexts.org This reaction is highly efficient and regioselective for the 2-position of 3-chlorothiophene.

The choice of the acylating agent (propanoyl chloride or propionic anhydride) and the Lewis acid catalyst (e.g., AlCl₃, SnCl₄, FeCl₃) can be optimized to achieve the best yields and minimize side reactions. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. The deactivating effect of the acyl group once it is attached to the thiophene ring prevents further acylation, thus leading to a mono-acylated product. libretexts.org

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and can be applied to the synthesis of thiophene derivatives. While not the primary route for the synthesis of 1-(3-chlorothiophen-2-yl)propan-1-one, palladium-catalyzed reactions could be employed in alternative synthetic strategies.

For instance, a palladium-catalyzed carbonylative coupling reaction could potentially be used to introduce the propan-1-one moiety. rsc.orgmdpi.comnih.gov This would involve the coupling of a 2-organometallic derivative of 3-chlorothiophene with carbon monoxide and an appropriate electrophile.

Palladium-catalyzed C-H activation and functionalization is another powerful strategy. researchgate.net A directed C-H acylation of 3-chlorothiophene at the C2 position could be envisioned using a suitable directing group. Furthermore, Suzuki or Stille couplings of a 2-bromo-3-chlorothiophene (B1271852) with an appropriate organometallic propanoyl source could also be a viable, albeit longer, synthetic route.

Table 3: Potential Palladium-Catalyzed Reactions in the Synthesis

Reaction TypeReactantsCatalyst SystemPotential Product
Carbonylative Coupling2-Stannyl-3-chlorothiophene, Propanoyl chloridePd(PPh₃)₄, CO1-(3-Chlorothiophen-2-yl)propan-1-one
Suzuki Coupling2-Bromo-3-chlorothiophene, Propanoylboronic acidPd(OAc)₂, Ligand1-(3-Chlorothiophen-2-yl)propan-1-one
C-H Acylation3-Chlorothiophene, PropanalPd(OAc)₂, Directing Group1-(3-Chlorothiophen-2-yl)propan-1-one

Chemo- and Regioselective Synthetic Pathways

Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically substituted thiophenes like 1-(3-chlorothiophen-2-yl)propan-1-one. The Friedel-Crafts acylation of 3-chlorothiophene is an excellent example of a highly regioselective reaction, favoring acylation at the C2 position due to electronic and steric factors.

In the synthesis of the 3-chlorothiophene precursor, regioselectivity is a major consideration. The use of directing groups can be a powerful strategy to control the position of functionalization on the thiophene ring. acs.orgnih.govacs.org For example, a removable directing group at the C2 position can be used to direct chlorination to the C3 position, after which the directing group is removed.

Chemoselectivity is also crucial, particularly when dealing with multifunctional molecules. For instance, in a molecule containing both a thiophene ring and other reactive functional groups, the reaction conditions must be chosen carefully to ensure that only the desired transformation occurs. In the context of transition metal-catalyzed reactions, the choice of ligand and catalyst can often be tuned to control both chemo- and regioselectivity. nih.gov

Stereoselective Synthesis of Related Alcohol Derivatives

The conversion of 1-(3-Chlorothiophen-2-yl)propan-1-one to its chiral alcohol counterpart can be achieved with high stereoselectivity through various advanced synthetic methods. These approaches are broadly categorized into biocatalytic enzymatic reductions and asymmetric reductions employing chiral metal-based catalysts. Both strategies aim to control the facial selectivity of hydride attack on the prochiral ketone, thereby yielding one enantiomer in excess.

Enzymatic Reduction Methodologies (e.g., Alcohol Dehydrogenase from Thermoanaerobacter genus)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. Alcohol dehydrogenases (ADHs), in particular, are widely utilized for the asymmetric reduction of ketones. ADHs from thermophilic organisms, such as the Thermoanaerobacter genus, are of significant interest due to their inherent stability under harsh reaction conditions, including elevated temperatures and the presence of organic co-solvents.

ADHs from Thermoanaerobacter, such as Thermoanaerobacter ethanolicus (TeSADH) and Thermoanaerobacter brockii (TbSADH), are well-characterized enzymes known for their ability to catalyze the reduction of a broad range of ketones. These enzymes typically follow Prelog's rule, delivering a hydride from the nicotinamide (B372718) cofactor (NADPH or NADH) to the re-face of the carbonyl group, which generally results in the formation of the corresponding (S)-alcohol.

While direct studies on the reduction of 1-(3-chlorothiophen-2-yl)propan-1-one by wild-type Thermoanaerobacter ADHs are not extensively documented in publicly available literature, the substrate scope of these enzymes has been significantly broadened through protein engineering. Mutagenesis studies, particularly at key active site residues like tryptophan at position 110 (W110) in TeSADH, have been shown to enhance the enzyme's activity and enantioselectivity towards bulky and structurally diverse aromatic ketones. For instance, the W110A mutant of TeSADH has demonstrated improved performance in the reduction of various phenyl-ring-containing ketones. This suggests that engineered variants of Thermoanaerobacter ADHs could be highly effective for the stereoselective reduction of substituted thiophene ketones like 1-(3-chlorothiophen-2-yl)propan-1-one.

The general reaction scheme for the enzymatic reduction is depicted below:

Figure 1: General Scheme for the Enzymatic Reduction of a Prochiral Ketone

In this process, the alcohol dehydrogenase facilitates the transfer of a hydride from the cofactor NADPH to the ketone, resulting in the formation of the chiral alcohol and the oxidized cofactor NADP+. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol (B130326) and a second dehydrogenase, is typically used to ensure the economic feasibility of the process.

Enzyme SourceSubstrate AnalogueProduct ConfigurationEnantiomeric Excess (ee)
Engineered Thermoanaerobacter sp. ADH2-Acetylthiophene(S)-1-(Thiophen-2-yl)ethanol>99%
Engineered Thermoanaerobacter sp. ADH2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol>99%

This table presents typical results for the asymmetric reduction of ketones structurally related to 1-(3-Chlorothiophen-2-yl)propan-1-one using engineered alcohol dehydrogenases, illustrating the potential for achieving high enantioselectivity.

Chiral Catalyst Systems for Asymmetric Reduction

In addition to biocatalysis, asymmetric reduction using chiral catalyst systems, particularly those based on transition metals like ruthenium, rhodium, and iridium, is a highly effective strategy for producing enantiopure alcohols. These methods often involve either asymmetric hydrogenation (using H₂) or asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).

A prominent class of catalysts for the asymmetric transfer hydrogenation of aromatic ketones are the ruthenium(II) complexes bearing a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and an η⁶-arene ligand. These catalysts, often referred to as Noyori-type catalysts, are known for their high activity and enantioselectivity across a wide range of substrates.

The mechanism of these Ru-catalyzed transfer hydrogenations involves a metal-ligand bifunctional pathway. The catalyst facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the ketone via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride delivery to the prochiral ketone, thereby controlling the absolute stereochemistry of the resulting alcohol.

Figure 2: General Structure of a Chiral Ru-TsDPEN Catalyst

Chemical Reactivity and Transformation Studies of 1 3 Chlorothiophen 2 Yl Propan 1 One

Reactivity Profile of the Carbonyl Group

The propanoyl group, specifically its carbonyl moiety, is a key site for a variety of nucleophilic addition and condensation reactions. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. chemguide.co.uk The ketone in 1-(3-chlorothiophen-2-yl)propan-1-one can be readily reduced to a secondary alcohol by hydride-donating reagents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). umn.edustudylib.net In this reaction, a hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate which, upon an acidic or aqueous workup, is protonated to yield the corresponding alcohol, 1-(3-chlorothiophen-2-yl)propan-1-ol. chemguide.co.uk

Table 1: Nucleophilic Addition (Reduction) of 1-(3-Chlorothiophen-2-yl)propan-1-one

ReactantReagentProductProduct Name
1-(3-Chlorothiophen-2-yl)propan-1-one1. NaBH₄2. H₂O or dilute acid1-(3-Chlorothiophen-2-yl)propan-1-ol

Condensation Reactions and Their Application in Complex Structure Formation

The α-protons of the propanoyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. For instance, in a Claisen-Schmidt condensation, 1-(3-chlorothiophen-2-yl)propan-1-one can react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), or more specifically, an α,β-unsaturated ketone. mdpi.com This reaction proceeds via the formation of an enolate intermediate which then attacks the aldehyde carbonyl group, followed by dehydration to yield the conjugated enone system.

Similarly, the ketone can participate in Knoevenagel condensations with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate. mdpi.comwikipedia.org These reactions are pivotal in constructing more complex molecular frameworks and often serve as the initial step in multicomponent reactions.

Table 2: Claisen-Schmidt Condensation of 1-(3-Chlorothiophen-2-yl)propan-1-one with Benzaldehyde

KetoneAldehydeConditionsProductProduct Class
1-(3-Chlorothiophen-2-yl)propan-1-oneBenzaldehydeBase (e.g., NaOH), EtOHChalcone (α,β-Unsaturated Ketone)

Participation in Multicomponent Heterocyclization Processes

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Ketones are common starting materials for many MCRs, particularly for the synthesis of heterocycles. nih.gov

A prominent example is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org In this one-pot reaction, a ketone, an α-cyanoester (or another active methylene nitrile like malononitrile), and elemental sulfur react in the presence of a base (like morpholine (B109124) or triethylamine) to produce a highly substituted 2-aminothiophene. researchgate.netumich.edu The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound. wikipedia.orgnih.gov 1-(3-Chlorothiophen-2-yl)propan-1-one is a suitable ketone substrate for this transformation, leading to the formation of a new, densely functionalized thiophene (B33073) ring fused or linked to other systems. The versatility of malononitrile in MCRs suggests numerous possibilities for synthesizing diverse heterocyclic structures from the target ketone. researchgate.neteurekaselect.com

Table 3: Hypothetical Gewald Reaction with 1-(3-Chlorothiophen-2-yl)propan-1-one

KetoneActive Methylene CompoundOther ReactantsBaseProduct Class
1-(3-Chlorothiophen-2-yl)propan-1-oneMalononitrileElemental Sulfur (S₈)MorpholinePolysubstituted 2-Aminothiophene

Reactivity of the Chlorothiophene Moiety

The chlorothiophene ring is an aromatic system whose reactivity is governed by the directing effects of the sulfur heteroatom, the deactivating propanoyl group, and the deactivating chloro substituent.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. The regiochemical outcome is determined by the substituents on the ring. libretexts.org In 1-(3-chlorothiophen-2-yl)propan-1-one, the sulfur atom strongly directs electrophilic attack to the α-positions (C2 and C5). The C2 position is blocked, leaving C5 as the most electronically favorable site for substitution. The propanoyl group at C2 is a deactivating, meta-directing group, which directs towards C4 and weakly towards C5 (relative to C3). The chloro group at C3 is deactivating but ortho, para-directing, influencing positions C2 (blocked) and C4.

Considering these combined effects, the C5 position is the most probable site for electrophilic attack in reactions like halogenation, nitration, or Friedel-Crafts acylation, as it is activated by the sulfur atom and less deactivated than the C4 position, which is adjacent to two electron-withdrawing groups. youtube.com

A special case of EAS is the Vilsmeier-Haack reaction, which typically results in formylation. chemistrysteps.comwikipedia.org Research on electron-rich 2-chlorothiophenes has shown that this reaction can proceed via an ipso-substitution mechanism, where the formyl group replaces the chlorine atom at the C2 position. researchgate.net While the target molecule has a deactivating group at C2, the potential for such a transformation under specific conditions highlights the complex reactivity of substituted halothiophenes.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(3-Chlorothiophen-2-yl)propan-1-one

ReactionReagentsMajor ProductPredicted Site of Substitution
BrominationBr₂, FeBr₃1-(5-Bromo-3-chlorothiophen-2-yl)propan-1-oneC5
NitrationHNO₃, H₂SO₄1-(3-Chloro-5-nitrothiophen-2-yl)propan-1-oneC5
Vilsmeier-HaackPOCl₃, DMF1-(3-Chloro-5-formylthiophen-2-yl)propan-1-oneC5
ipso-Substitution (Vilsmeier-Haack)POCl₃, DMF2-Propanoyl-3-chlorothiophene-5-carbaldehyde (ipso-product not favored)C2 (less likely)

C-H Functionalization Strategies and Regioselectivity on the Thiophene Ring

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization to form new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn Palladium-catalyzed reactions are particularly prominent in this area. nih.gov For 1-(3-chlorothiophen-2-yl)propan-1-one, direct C-H arylation or alkenylation would be expected to occur with high regioselectivity at the C5 position. This selectivity is driven by the intrinsic reactivity of the α-position of the thiophene ring and is a well-established trend in the C-H activation of thiophene derivatives. mdpi.com

In addition to C-H activation, the C-Cl bond provides a handle for traditional cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the palladium-catalyzed reaction of the chlorothiophene (as the electrophile) with an organoboron reagent to form a new C-C bond at the C3 position. libretexts.orgnih.govorganic-chemistry.org This reaction offers a complementary strategy to C-H functionalization for elaborating the thiophene core.

Table 5: Potential C-H and C-Cl Functionalization Reactions

Reaction TypeReagentsCoupling Partner ExampleSite of Functionalization
Direct C-H ArylationPd(OAc)₂, Ligand, BasePhenylboronic AcidC5
Suzuki-Miyaura CouplingPd(PPh₃)₄, BasePhenylboronic AcidC3

Radical Reactions and Halogen Atom Transfer Processes

The carbon-chlorine bond on the thiophene ring of 1-(3-chlorothiophen-2-yl)propan-1-one is a potential site for radical reactions, particularly through halogen atom transfer (XAT) processes. In such reactions, a radical species abstracts the chlorine atom, generating a thienyl radical. This process is a key step in many synthetic transformations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Halogen-atom transfer is a fundamental process in radical chemistry, often utilized to generate carbon-centered radicals from organic halides. The efficiency of this transfer depends on the bond dissociation energy of the C-X bond and the stability of the radical initiator and the resulting carbon radical. While specific studies on 1-(3-chlorothiophen-2-yl)propan-1-one are not detailed in the available literature, research on other aryl halides demonstrates that these compounds can participate in radical processes initiated by reagents like tributyltin hydride or through photoredox catalysis. The resulting 2-propanoyl-thien-3-yl radical could then engage in various subsequent reactions, such as addition to alkenes or alkynes, or trapping by other radical species.

Derivatization Pathways and Exploration of Product Architectures

The structure of 1-(3-chlorothiophen-2-yl)propan-1-one offers several avenues for derivatization to create more complex molecular architectures, including chiral compounds and rearranged isomers.

The propanone side chain of 1-(3-chlorothiophen-2-yl)propan-1-one is a key handle for introducing chirality. The carbonyl group can be targeted by asymmetric synthesis methods to produce enantioenriched derivatives. A primary method for achieving this is the asymmetric reduction of the ketone to a secondary alcohol, 1-(3-chlorothiophen-2-yl)propan-1-ol. This transformation can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation.

The resulting chiral alcohol is a versatile intermediate. The stereocenter can direct subsequent reactions, and the hydroxyl group can be further functionalized. For example, it can be used in nucleophilic substitution reactions or converted into a leaving group for elimination reactions, leading to a variety of chiral thiophene derivatives. The development of chiral auxiliaries and asymmetric catalysts has made such transformations highly efficient and stereoselective. Although specific examples for 1-(3-chlorothiophen-2-yl)propan-1-one are not documented, the principles of asymmetric synthesis are broadly applicable to ketones of this type.

Table 1: Potential Asymmetric Reduction Methods for 1-(3-Chlorothiophen-2-yl)propan-1-one

Method Catalyst/Reagent Example Expected Product Potential Stereoselectivity
Asymmetric Hydrogenation Chiral Ru- or Rh-phosphine complexes (R)- or (S)-1-(3-Chlorothiophen-2-yl)propan-1-ol High enantiomeric excess (ee)
Asymmetric Transfer Hydrogenation Chiral Ru-diamine-diphosphine complexes with a hydrogen donor (e.g., isopropanol) (R)- or (S)-1-(3-Chlorothiophen-2-yl)propan-1-ol High enantiomeric excess (ee)

This table is illustrative and based on general methodologies for asymmetric ketone reduction, as specific data for the target compound is not available.

Intramolecular acyl-transfer reactions involve the migration of an acyl group from one atom to another within the same molecule. nih.gov In the context of thiophene derivatives, such rearrangements can be a powerful tool for synthesizing isomers that may be difficult to access through direct methods. For a compound like 1-(3-chlorothiophen-2-yl)propan-1-one, a hypothetical intramolecular acyl-transfer would be complex and likely require significant modification of the substrate.

Generally, acyl transfers occur between heteroatoms, such as O-to-N or S-to-N shifts, often facilitated by a proximate and suitably oriented nucleophilic group. nih.gov For the title compound, a rearrangement would likely necessitate the introduction of additional functional groups onto the thiophene ring or the propanoyl side chain to enable such a transfer. For instance, if a hydroxyl or amino group were introduced at the C4 position of the thiophene ring, it could potentially participate in an intramolecular reaction with the C2-acyl group under certain conditions, leading to a rearranged product. However, the literature does not currently describe such specific rearrangements for 1-(3-chlorothiophen-2-yl)propan-1-one itself.

Spectroscopic and Advanced Characterization Techniques for 1 3 Chlorothiophen 2 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-Chlorothiophen-2-yl)propan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR analyses offer unambiguous evidence for its molecular architecture.

The ¹H NMR spectrum of 1-(3-Chlorothiophen-2-yl)propan-1-one is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The thiophene (B33073) ring protons, being in an aromatic environment, are expected to resonate in the downfield region of the spectrum rsc.orgmodgraph.co.uk. The protons at position 4 (H-4) and position 5 (H-5) of the thiophene ring are coupled to each other, resulting in two doublets. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom influences their chemical shifts.

The aliphatic propanone side chain gives rise to two signals. The methylene (B1212753) (-CH₂) protons, which are adjacent to the electron-withdrawing carbonyl group, are deshielded and would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl (-CH₃) protons are in the most shielded environment and are expected to produce a triplet signal, coupled with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Chlorothiophen-2-yl)propan-1-one.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (Methyl)1.1 – 1.3Triplet (t)~7.5
-CH₂- (Methylene)2.9 – 3.2Quartet (q)~7.5
H-4 (Thiophene)7.0 – 7.2Doublet (d)~5.6
H-5 (Thiophene)7.5 – 7.7Doublet (d)~5.6

A proton-decoupled ¹³C NMR spectrum of 1-(3-Chlorothiophen-2-yl)propan-1-one would show seven unique signals, corresponding to each of the seven carbon atoms in distinct chemical environments. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms libretexts.orglibretexts.org.

The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 190-200 ppm range for ketones libretexts.org. The four carbons of the thiophene ring resonate in the aromatic region (approximately 125-145 ppm). The carbon atom bonded to the chlorine (C-3) and the carbon bonded to the propanoyl group (C-2) are significantly influenced by these substituents. The remaining two thiophene carbons (C-4 and C-5) appear at slightly different shifts due to their relative positions. The aliphatic carbons of the ethyl group (-CH₂- and -CH₃) are the most shielded and appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Chlorothiophen-2-yl)propan-1-one.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)8 – 12
-CH₂- (Methylene)35 – 40
C-5 (Thiophene)126 – 129
C-4 (Thiophene)129 – 132
C-3 (Thiophene, C-Cl)133 – 136
C-2 (Thiophene, C-C=O)140 – 144
C=O (Carbonyl)192 – 198

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(3-Chlorothiophen-2-yl)propan-1-one (C₇H₇ClOS), the monoisotopic mass is 173.99062 Da uni.lu. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion provides further structural information. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group jove.comlibretexts.orgslideshare.net. This could lead to the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule uni.lu.

Table 3: Predicted Mass Spectrometry Data for 1-(3-Chlorothiophen-2-yl)propan-1-one uni.lu.
Adductm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺174.99790133.4
[M+Na]⁺196.97984143.6
[M-H]⁻172.98334138.0
[M]⁺173.99007137.9

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of 1-(3-Chlorothiophen-2-yl)propan-1-one is characterized by absorption bands corresponding to the vibrations of its specific functional groups. A very strong and sharp absorption band is expected for the carbonyl (C=O) group stretch, characteristic of an aryl ketone. The thiophene ring will exhibit C-H and C=C stretching vibrations nii.ac.jpiosrjournals.orgresearchgate.net. The aliphatic ethyl group will show characteristic C-H stretching and bending modes. The presence of the chlorine and sulfur atoms will also give rise to C-Cl and C-S stretching vibrations, typically found in the fingerprint region of the spectrum.

Table 4: Predicted FT-IR Bands for 1-(3-Chlorothiophen-2-yl)propan-1-one.
Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3120 – 3050Aromatic C-H Stretch (Thiophene)Medium
2980 – 2870Aliphatic C-H Stretch (Ethyl)Medium
1680 – 1660C=O Stretch (Ketone)Strong
1550 – 1400C=C Ring Stretch (Thiophene)Medium-Strong
1250 – 1050C-H In-plane Bending (Thiophene)Medium
800 – 600C-Cl StretchMedium-Strong

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O produce strong IR signals, non-polar and symmetric bonds often yield strong signals in Raman spectra. For 1-(3-Chlorothiophen-2-yl)propan-1-one, the symmetric stretching vibrations of the thiophene ring (C=C and C-S bonds) are expected to be particularly Raman-active researchgate.netmdpi.com. The C=O stretch will also be visible, though potentially weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes will also be present. This technique is especially useful for analyzing the skeletal vibrations of the heterocyclic ring system.

Table 5: Predicted FT-Raman Bands for 1-(3-Chlorothiophen-2-yl)propan-1-one.
Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3120 – 3050Aromatic C-H Stretch (Thiophene)Medium
2980 – 2870Aliphatic C-H Stretch (Ethyl)Strong
1680 – 1660C=O Stretch (Ketone)Medium
1550 – 1400C=C Ring Symmetric Stretch (Thiophene)Strong
750 – 650C-S Ring Stretch (Thiophene)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of conjugated systems like 1-(3-Chlorothiophen-2-yl)propan-1-one. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule.

For 1-(3-Chlorothiophen-2-yl)propan-1-one, the UV-Vis spectrum is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. The thiophene ring and the carbonyl group (C=O) are the primary chromophores responsible for these absorptions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (higher energy). The conjugated system formed by the thiophene ring and the carbonyl group facilitates these transitions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower-energy, symmetry-forbidden transitions, which result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

Table 1: Expected UV-Vis Spectroscopic Data for 1-(3-Chlorothiophen-2-yl)propan-1-one

Electronic Transition Expected Wavelength Range (λmax) Relative Intensity Chromophore
π → π* 240–280 nm High (Strong) Thiophene ring conjugated with C=O

X-ray Crystallography for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. crystalpharmatech.com The diffraction pattern produced is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. arizona.edu

Although a specific crystal structure for 1-(3-Chlorothiophen-2-yl)propan-1-one has not been reported in publicly accessible databases, studies on analogous compounds, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, provide insight into the expected structural features. For instance, a related chalcone (B49325) was found to crystallize in the monoclinic space group P2₁/c. Such an analysis for 1-(3-Chlorothiophen-2-yl)propan-1-one would yield precise data on the geometry of the thiophene ring and the propanone side chain.

Table 2: Hypothetical Crystallographic Data for 1-(3-Chlorothiophen-2-yl)propan-1-one Based on Analogous Structures

Parameter Expected Value/System
Chemical Formula C₇H₇ClOS
Formula Weight 174.65 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) e.g., 4

The way molecules pack together in a crystal is governed by various non-covalent intermolecular interactions. mdpi.com For 1-(3-Chlorothiophen-2-yl)propan-1-one, several types of interactions are expected to play a role in stabilizing the crystal lattice.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are likely to be present. researchgate.net The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with hydrogen atoms from the propanone chain or the thiophene ring of neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O), where the electrophilic region on the chlorine atom interacts with the nucleophilic oxygen of a carbonyl group on an adjacent molecule.

Analysis of the crystal structure would allow for the precise measurement of distances and angles associated with these interactions, providing a comprehensive understanding of the supramolecular architecture.

The flexibility of the propanone side chain allows for different molecular conformations. Rotation around the single bond connecting the thiophene ring and the carbonyl group (C-C bond) can lead to different arrangements of the side chain relative to the ring. Computational studies on similar molecules, like chalcones, have investigated the potential energy surfaces to identify stable conformers, often referred to as syn and anti conformations. dergipark.org.tr

In the solid state, the molecule will typically adopt its lowest energy conformation. However, it is possible for multiple conformations to co-exist within the crystal lattice, leading to conformational disorder. This phenomenon occurs when a molecule or a part of it can occupy two or more positions with different probabilities. X-ray diffraction analysis can identify and model this disorder, providing insight into the molecule's conformational flexibility even in the solid state. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a substance like 1-(3-Chlorothiophen-2-yl)propan-1-one, chromatographic methods are critical for assessing its purity and identifying any byproducts from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like 1-(3-Chlorothiophen-2-yl)propan-1-one. researchgate.netresearchgate.net

In GC, the compound is vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific experimental conditions.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 1-(3-Chlorothiophen-2-yl)propan-1-one would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the cleavage of the acyl group and fragmentation of the thiophene ring.

Table 3: Predicted Mass Spectrometry Data for 1-(3-Chlorothiophen-2-yl)propan-1-one

Adduct/Fragment Predicted m/z (for ³⁵Cl) Interpretation
[M]⁺ 174.0 Molecular Ion
[M+H]⁺ 175.0 Protonated Molecule
[M-C₂H₅]⁺ 145.0 Loss of ethyl group
[C₅H₂ClOS]⁺ 145.0 Thienoyl cation

Data based on predicted values and common fragmentation patterns for similar compounds. uni.luuni.lu

This technique is highly sensitive and allows for the confident identification of the target compound and the quantification of its purity by comparing its peak area to that of any detected impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical intermediates and active compounds, including thiophene derivatives. A well-developed and validated HPLC method can provide precise and accurate measurements of the concentration of 1-(3-chlorothiophen-2-yl)propan-1-one in various samples, as well as detect and quantify any impurities.

While a specific, validated HPLC method for 1-(3-chlorothiophen-2-yl)propan-1-one is not extensively detailed in publicly available literature, the principles of method development can be illustrated by examining a validated method for a structurally related thiophene-containing compound, 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one (a thiophene chalcone). researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically favored for such analyses.

Method Development Principles:

A typical RP-HPLC method for a thiophene ketone would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. researchgate.netmdpi.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in quality control applications. researchgate.netlcms.cz

Illustrative HPLC Method Parameters for a Thiophene Ketone:

The following table outlines typical parameters that would be established during the development of an HPLC method for the quantitative analysis of a compound like 1-(3-chlorothiophen-2-yl)propan-1-one, based on a method for a related thiophene chalcone. researchgate.net

ParameterConditionRationale
Stationary Phase Thermo Scientific C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Sodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v)The buffer controls the ionization of any acidic or basic functional groups, while the organic modifier controls the retention time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC that provides a balance between analysis time and separation efficiency.
Detection Wavelength 280 nmSelected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temperature AmbientSufficient for many separations; temperature can be controlled to improve reproducibility.

Method Validation:

Any developed HPLC method for quantitative analysis must be validated according to ICH guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the illustrative thiophene chalcone, linearity was established in the range of 5–15 µg/ml. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day and inter-day precision. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For the example thiophene chalcone, the LOD and LOQ were found to be 0.323 µg/ml and 0.978 µg/ml, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental technique for the purification of chemical compounds. In the context of 1-(3-chlorothiophen-2-yl)propan-1-one, both analytical and preparative scale HPLC are crucial tools. Analytical HPLC is used for method development and purity assessment, while preparative HPLC is employed to isolate larger quantities of the pure compound. lcms.cz

The process of moving from an analytical separation to a preparative one is known as "scaling up." This involves adjusting parameters such as column dimensions, flow rate, and sample loading to accommodate larger sample sizes while maintaining the desired separation. lcms.cz

Scaling Up from Analytical to Preparative HPLC:

The primary goal of scaling up is to increase the amount of purified product per unit of time. This is typically achieved by increasing the column's internal diameter and length. The flow rate and injection volume are then increased proportionally to the cross-sectional area of the preparative column relative to the analytical column.

Key Considerations for Preparative Chromatography:

Stationary Phase: The same stationary phase chemistry is used for both analytical and preparative columns to ensure a predictable separation. However, preparative columns often use larger particle sizes to reduce backpressure and cost.

Mobile Phase: The mobile phase composition is generally kept the same as in the optimized analytical method. However, for preparative work, volatile buffers are preferred to simplify the removal of the mobile phase from the collected fractions.

Sample Loading: A key aspect of preparative chromatography is to determine the maximum amount of sample that can be loaded onto the column without compromising the separation (i.e., without significant peak overlap). This is often determined through "loading studies" on an analytical column.

Fraction Collection: In preparative HPLC, the separated components are collected as they elute from the column. This can be done manually or, more commonly, with an automated fraction collector triggered by the detector signal (e.g., UV absorbance).

Illustrative Preparative HPLC Parameters:

The following table provides a hypothetical example of scaling up an analytical HPLC method to a preparative scale for the purification of a thiophene derivative.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min21.6 mL/min
Injection Volume 20 µL1-5 mL (depending on concentration)
Sample Load < 1 mg50 - 500 mg (depending on separation)

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. researchgate.net This technique is critical in the pharmaceutical industry, as enantiomers of a chiral drug can have different pharmacological activities and toxicities.

1-(3-Chlorothiophen-2-yl)propan-1-one is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for the determination of its enantiomeric excess.

However, if the ketone group of 1-(3-chlorothiophen-2-yl)propan-1-one were to be reduced to a hydroxyl group, the resulting compound, 1-(3-chlorothiophen-2-yl)propan-1-ol, would be chiral. For such a chiral analog, the determination of enantiomeric excess (% ee) would be essential. Chiral HPLC is the most common technique for this purpose.

Principles of Chiral HPLC:

Chiral separation is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, their separation. There are several types of CSPs, with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) being the most widely used. researchgate.netnih.gov

Method Development for Chiral Separations:

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find conditions that provide the best separation (resolution) of the enantiomers. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile systems can be employed, depending on the CSP and the analyte.

Illustrative Chiral HPLC Conditions for a Thiophene Analog:

The following table presents typical conditions that might be used for the chiral separation of a racemic thiophene-containing compound, based on published methods for similar structures. mdpi.com

ParameterCondition
Chiral Stationary Phase Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Insufficient Data Available for Comprehensive Theoretical and Computational Analysis of 1-(3-Chlorothiophen-2-yl)propan-1-one

A comprehensive theoretical and computational chemistry profile for the specific compound 1-(3-chlorothiophen-2-yl)propan-1-one cannot be constructed based on currently available public research. While extensive computational studies have been conducted on structurally similar thiophene derivatives, detailed analyses focusing solely on 1-(3-chlorothiophen-2-yl)propan-1-one, as required by the specified outline, are not present in the accessible scientific literature.

Theoretical and computational chemistry provides profound insights into the molecular properties and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating electronic structures, conformational preferences, and spectroscopic characteristics. However, the application of these methods is specific to the molecule under investigation, and direct extrapolation of data from analogous compounds can lead to significant inaccuracies.

For related thiophene chalcones and other derivatives, researchers have successfully employed DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), to investigate molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.netrroij.com Studies on similar molecules have also utilized solvation models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects on molecular properties. escholarship.org Furthermore, conformational analyses to identify stable isomers and Molecular Electrostatic Potential (MEP) maps to predict reactive sites are common computational approaches for this class of compounds. researchgate.netresearchgate.net

Despite the availability of these established methods and their application to compounds with a chlorothiophene core, specific research detailing the electronic structure, conformational analysis, vibrational spectra, and MEP mapping of 1-(3-chlorothiophen-2-yl)propan-1-one is not available. Generating an article based on the provided outline would necessitate fabricating data, which contravenes the principles of scientific accuracy. Therefore, a detailed and scientifically rigorous article on the theoretical and computational chemistry of 1-(3-chlorothiophen-2-yl)propan-1-one cannot be produced at this time.

Theoretical and Computational Chemistry Studies of 1 3 Chlorothiophen 2 Yl Propan 1 One

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap generally implying higher kinetic stability and lower chemical reactivity. wikipedia.orgirjweb.com

In the case of 1-(3-chlorothiophen-2-yl)propan-1-one, the electronic properties are influenced by the thiophene (B33073) ring and its substituents: the chlorine atom and the propanoyl group. Electron-withdrawing groups can decrease the HOMO-LUMO energy gap, potentially leading to shifts in the molecule's absorption spectra. nih.gov Computational studies on related thiophene-based imine derivatives using DFT calculations have determined HOMO-LUMO energy gaps to be in the range of 4.93 to 5.07 eV. researchgate.net This range provides an estimate for the electronic characteristics of similar thiophene structures.

The analysis of HOMO and LUMO energy levels helps to predict the sites of electrophilic and nucleophilic attack, providing insights into the molecule's reactivity in various chemical reactions. irjweb.com

Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

Compound ClassMethodologyCalculated Energy Gap (eV)
Thiophene-based Imine Derivatives researchgate.netDFT / PBE0-D3BJ/def2-TZVP4.93 - 5.07
Imidazole Derivative irjweb.comDFT / B3LYP/6-311++4.4871

Thermochemical and Thermodynamic Parameters

Computational methods are frequently used to calculate the thermochemical and thermodynamic properties of molecules, such as heats of formation (ΔHf°), which indicate their relative stability. High-level composite methods like CBS-QB3 are well-established for accurately predicting thermochemistry for halogenated organic compounds. scispace.com

Calculated Heats of Formation (ΔHf°) for Chlorothiophene Isomers at 298 K scispace.com

CompoundMethodologyCalculated ΔHf° (kcal/mol)
2-ChlorothiopheneCBS-QB346.51
3-Chlorothiophene (B103000)CBS-QB347.33

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of complex chemical reactions. researchgate.netnih.gov These studies can map out entire reaction pathways, identify transient intermediates and transition states, and calculate activation energies, thereby providing a detailed understanding that is often difficult to obtain through experimental means alone. researchgate.net

As an illustrative example of this approach in a related field, the reaction mechanism for the Cu+-catalyzed synthesis of indoles from N-aryl enaminones has been extensively studied using DFT computations. researchgate.netnih.gov The initial proposed mechanism suggested the formation of a tetra-coordinated copper intermediate. nih.gov However, computational analysis revealed that this intermediate was not part of the catalytic cycle. Instead, the calculations showed that the reaction proceeds through a tri-coordinated Cu+ ion intermediate. researchgate.netnih.gov The simulations identified the rate-determining step as the attack of a carbanion on the aryl moiety to close the heterocycle. researchgate.net This computational work not only corrected the initially proposed mechanism but also provided a deeper understanding of the catalyst's role in activating the C-H bond and facilitating C-C bond formation. nih.gov Such computational explorations are critical for optimizing reaction conditions and designing more efficient synthetic routes for heterocyclic compounds.

Synthetic Applications and Utility in Organic Synthesis

Role as an Intermediate in Multi-step Organic Syntheses

The utility of 1-(3-chlorothiophen-2-yl)propan-1-one as an intermediate is highlighted by its potential as a precursor in the synthesis of pharmaceutically active molecules. While direct examples for this specific isomer are not extensively documented in publicly available literature, the closely related compound, 3-chloro-1-(thiophen-2-yl)propan-1-one, serves as a key intermediate in the enantioselective synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. This analogous synthesis underscores the value of chlorothiophenyl propanones as foundational structures in multi-step synthetic sequences.

The presence of the carbonyl group and the chlorine atom on the thiophene (B33073) ring in 1-(3-chlorothiophen-2-yl)propan-1-one offers multiple sites for chemical modification. The ketone can undergo a variety of reactions, such as reductions, and aldol (B89426) condensations, while the chloro group can participate in cross-coupling reactions. This dual reactivity allows for the sequential or chemo-selective introduction of different functional groups, making it a valuable linchpin in the assembly of complex molecular architectures.

The general synthetic utility of this class of compounds is summarized in the following table:

Reaction TypePotential Transformation of 1-(3-Chlorothiophen-2-yl)propan-1-oneSignificance in Multi-step Synthesis
Reduction Conversion of the ketone to a secondary alcohol.Introduction of a chiral center.
Condensation Reaction with aldehydes to form α,β-unsaturated ketones (chalcones).Elongation of the carbon chain and formation of precursors for heterocyclic synthesis.
Cross-Coupling Substitution of the chlorine atom with various organic groups (e.g., Suzuki, Stille, Buchwald-Hartwig couplings).Formation of new carbon-carbon or carbon-heteroatom bonds, leading to increased molecular complexity.
Nucleophilic Substitution Displacement of the chlorine atom by nucleophiles.Introduction of a wide range of functional groups.

Precursor in the Stereoselective Synthesis of Chiral Compounds

A significant application of 1-(3-chlorothiophen-2-yl)propan-1-one lies in its potential as a starting material for the stereoselective synthesis of chiral compounds. The prochiral ketone moiety can be reduced to a chiral secondary alcohol, 1-(3-chlorothiophen-2-yl)propan-1-ol. The stereochemistry of this reduction can be controlled using various asymmetric synthesis methodologies, leading to the selective formation of either the (R) or (S) enantiomer.

Biocatalytic reductions, employing enzymes such as ketoreductases, offer a green and highly enantioselective route to chiral alcohols. These enzymatic transformations are known to proceed with high yields and excellent enantiomeric excess. The resulting chiral alcohol is a valuable synthon for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients.

The following table outlines potential methods for the stereoselective reduction of 1-(3-chlorothiophen-2-yl)propan-1-one:

MethodCatalyst/ReagentExpected Outcome
Asymmetric Hydrogenation Chiral metal catalysts (e.g., Ru-BINAP)Enantioselective formation of the corresponding alcohol.
Chiral Hydride Reductions Borane reagents with chiral auxiliaries (e.g., CBS catalyst)Enantioselective reduction to the alcohol.
Biocatalytic Reduction Ketoreductases (KREDs)Highly enantioselective synthesis of either (R)- or (S)-alcohol.

Applications in the Construction of Diverse Heterocyclic Systems

1-(3-Chlorothiophen-2-yl)propan-1-one is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Through a Claisen-Schmidt condensation with aromatic aldehydes, it can be readily converted into the corresponding α,β-unsaturated ketone, commonly known as a chalcone (B49325). These chalcone derivatives are versatile intermediates for the construction of five- and six-membered heterocyclic rings.

For instance, the reaction of these chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoles, and condensation with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) or pyrimidine-2-thione derivatives, respectively. These synthetic pathways provide access to a wide range of substituted heterocyclic systems containing the 3-chlorothiophen-2-yl moiety.

The following table summarizes the synthesis of various heterocycles from chalcones derived from 1-(3-Chlorothiophen-2-yl)propan-1-one:

HeterocycleReagentReaction Type
Pyrazole Hydrazine or substituted hydrazinesCyclocondensation
Isoxazole HydroxylamineCyclocondensation
Pyrimidine UreaCyclocondensation
Pyrimidine-2-thione ThioureaCyclocondensation

Functionalization of Thiophene Derivatives for Advanced Materials Research

Thiophene-based polymers are a class of conducting polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these materials can be finely tuned by modifying the substituents on the thiophene ring.

1-(3-Chlorothiophen-2-yl)propan-1-one, with its reactive functional groups, serves as a potential starting material for the synthesis of novel thiophene-based monomers. The carbonyl group can be transformed into a variety of other functionalities, such as alkenes or alkynes, which can then be used in polymerization reactions. The chloro substituent can also be utilized in cross-coupling reactions to build up larger conjugated systems. The ability to introduce different functional groups onto the thiophene ring through the propanone side chain allows for the systematic modification of the electronic and physical properties of the resulting polymers.

Potential functionalization pathways of 1-(3-chlorothiophen-2-yl)propan-1-one for the development of new monomers are outlined below:

Functionalization StrategyResulting Monomer TypePotential Polymerization Method
Wittig or Horner-Wadsworth-Emmons reaction Vinyl-substituted thiophenesOlefin metathesis polymerization
Conversion to an alkyne Ethynyl-substituted thiophenesGlaser coupling or other alkyne polymerization methods
Cross-coupling at the chloro position Bi-aryl or oligo-aryl thiophenesOxidative polymerization, Stille coupling, Suzuki coupling

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.5–3.0 ppm (propanone methyl group) and δ 7.1–7.4 ppm (thiophene protons).
    • ¹³C NMR : Carbonyl carbon at ~200 ppm, thiophene carbons at 125–140 ppm.
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 174 .

Advanced
Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, confirming the planarity of the thiophene ring and ketone geometry. Challenges in crystallization arise from the compound’s low melting point (45–50°C); slow evaporation of acetone/hexane mixtures at 4°C produces diffraction-quality crystals. Discrepancies in reported unit-cell parameters (e.g., a = 8.2 Å vs. 8.5 Å) suggest polymorphism, requiring variable-temperature XRD studies .

How does the chloro-thiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Basic
The chlorine atom at the 3-position of the thiophene ring acts as a moderate leaving group. In SNAr reactions , it undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 80°C). Key factors:

  • Electronic Effects : Electron-withdrawing ketone group activates the ring toward substitution.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Advanced
Mechanistic studies using isotopic labeling (³⁵Cl → ³⁷Cl) and Hammett plots reveal a mixed SN1/SN2 pathway. DFT simulations show a transition state with partial negative charge on the thiophene sulfur, stabilizing the intermediate. Contradictions in regioselectivity (e.g., substitution at 3- vs. 5-position) are resolved by steric maps indicating crowding at the 5-position due to the propanone group .

What role does 1-(3-Chlorothiophen-2-yl)propan-1-one play in medicinal chemistry research?

Advanced
The compound serves as a pharmacophore precursor in drug discovery:

  • Enzyme Inhibition : Derivatives inhibit cytochrome P450 enzymes (IC₅₀ = 2–5 μM) via covalent binding to heme iron.
  • Structure-Activity Relationships (SAR) : Modifying the propanone chain length alters bioavailability; a methyl group (vs. ethyl) improves blood-brain barrier penetration.
  • Metabolic Stability : In vitro microsomal assays show t₁/₂ > 60 minutes, suggesting resistance to first-pass metabolism.
    Contradictions in toxicity data (e.g., LD₅₀ in mice = 150 mg/kg vs. 200 mg/kg) highlight batch-dependent impurities, necessitating HPLC-ESI/MS profiling .

How can computational methods optimize the design of derivatives for specific applications?

Q. Advanced

  • Docking Studies : AutoDock Vina predicts binding to the ATP pocket of kinase targets (ΔG = −9.2 kcal/mol).
  • QSAR Models : Hammett σ⁺ values correlate with antibacterial activity (R² = 0.89), guiding substituent selection.
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the ketone oxygen and Arg128 of β-lactamase.
    Discrepancies between in silico and in vitro results (e.g., predicted IC₅₀ = 1 μM vs. observed 5 μM) underscore the need for force-field parameterization specific to thiophene derivatives .

What analytical strategies resolve contradictions in reported physicochemical properties?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Confirms decomposition onset at 180°C (vs. literature 160°C), attributed to residual solvent in prior studies.
  • Dynamic Vapor Sorption (DVS) : Hygroscopicity (0.5% weight gain at 80% RH) impacts crystallization protocols.
  • Synchrotron XRD : High-resolution data (0.8 Å) corrects earlier bond-length errors (±0.02 Å) in SHELXL refinements .

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